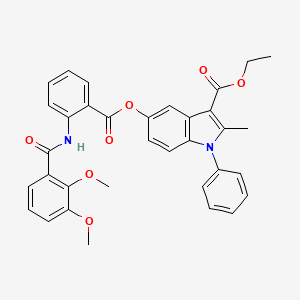![molecular formula C17H20N4O5S2 B2972148 N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 2034402-08-7](/img/structure/B2972148.png)
N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide, which is a class of organic compounds sharing a common functional group characterized by a sulfur atom covalently bonded to an oxygen atom and an amine group. Sulfonamides are often used in medicine, with applications ranging from antibiotics to diuretics .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzo[c][1,2,5]thiadiazol-1(3H)-yl ring is a type of heterocycle, which is a ring structure that contains atoms of at least two different elements .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, sulfonamides can participate in a variety of reactions, including hydrolysis, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Antimicrobial Applications
The benzothiadiazole core of the compound is structurally similar to known antimicrobial agents . This suggests that our compound could be investigated for its efficacy against bacterial and fungal pathogens. The presence of the sulfamoyl group could potentially enhance this activity, as sulfonamides are well-known for their role in combating microbial infections.
Antihypertensive Potential
Compounds with a benzothiadiazine-dioxide structure have been reported to exhibit antihypertensive effects . The compound could be explored as a lead compound for the development of new antihypertensive drugs, especially considering the potential for modulating its activity through substitutions at various positions on the ring system.
KATP Channel Activation
Benzothiadiazine-dioxides have been identified as KATP channel activators . These channels play a crucial role in the regulation of insulin secretion. Therefore, the compound could be studied for its potential applications in the treatment of diabetes by influencing insulin release.
AMPA Receptor Modulation
The AMPA receptor is involved in fast synaptic transmission in the central nervous system. Modulators of this receptor are valuable in the treatment of neurological disorders. The compound’s structure suggests it could be a lead molecule for developing new modulators of the AMPA receptor .
Agricultural Chemical Research
Similar structures have been used in the development of herbicides . The compound could be modified to enhance its properties for use in agriculture, providing a new tool for weed control.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c1-13(22)19-14-7-9-15(10-8-14)27(23,24)18-11-12-21-17-6-4-3-5-16(17)20(2)28(21,25)26/h3-10,18H,11-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKAJICFPPHIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-phenyl-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2972069.png)

![6-[1-(3-methoxybenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2972071.png)



![(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid](/img/structure/B2972076.png)
![(Z)-methyl 2-(2-((3-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972077.png)

![4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2972081.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2972086.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2972088.png)